N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, benzamides were synthesized by stirring benzyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium at pH 9 – 10 maintained by aqueous sodium carbonate . The resulting benzamides were then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis
The molecular structure of “N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide” is complex, involving a furoyl group, a tetrahydroquinoline group, and a methoxybenzamide group. The exact structure would need to be determined through techniques such as NMR, IR, and EI-MS .Scientific Research Applications
Catalyzed Synthesis and Chemical Applications
Rhodium(III)-Catalyzed Reactions
Studies demonstrate the use of rhodium(III) catalysis in the directed C-H olefination of N-methoxybenzamides, including compounds related to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide. This process is highlighted for its efficiency, mildness, and versatility in synthesizing valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
One-Pot Cascade Synthesis
A method for the one-pot cascade synthesis of diverse N-methoxyisoquinolinediones via Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization has been developed. This approach also extends to creating new analogs of the marketed drug Edaravone (Shi et al., 2015).
Potential Therapeutic Applications
Anticonvulsant Activity
N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, through high-throughput screening, have been identified for their high affinity and good anticonvulsant activity in animal models, suggesting their potential in treating epilepsy (Chan et al., 1998; Chan et al., 2000).
Antitumor Agents
The design and synthesis of compounds with a structural pattern similar to N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide have shown promise as potent antitumor agents. For instance, 3-acyl isoquinolin-1(2H)-ones synthesized via Rh(III)-catalyzed reactions have exhibited potent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells (Bian et al., 2020).
Pharmacological Probes and Imaging Agents
Sigma-2 Receptor Probes
Radiolabeled benzamide analogs, including derivatives of N-methoxybenzamides, have been developed as probes for sigma-2 receptors. These probes are valuable for studying receptor interactions in vitro and potentially for imaging applications (Xu et al., 2005).
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-8-3-2-7-17(19)21(25)23-16-11-10-15-6-4-12-24(18(15)14-16)22(26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLXQMVVEHTBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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